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  • Product: 2-(5-Fluoro-2-methoxyphenyl)piperidine

Core Science & Biosynthesis

Foundational

2-(5-Fluoro-2-methoxyphenyl)piperidine chemical structure and properties

The following technical guide provides an in-depth analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine , a structural analog of the phenylpiperidine class often investigated for central nervous system (CNS) activity. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine , a structural analog of the phenylpiperidine class often investigated for central nervous system (CNS) activity. This guide is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, pharmacological potential, and handling protocols.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 2-(5-Fluoro-2-methoxyphenyl)piperidine[1][2]

  • Common Synonyms: 2-(5-Fluoro-2-methoxy-phenyl)-piperidine; 2-FMPP (Provisional code)

  • CAS Number: 1213884-33-3 (specifically for the (2S)-isomer); 255893-55-1 (refers to the 4-isomer, distinct from this compound).

  • Molecular Formula: C₁₂H₁₆FNO[3]

  • Molecular Weight: 209.26 g/mol [3][4]

Structural Constitution

The compound features a piperidine ring substituted at the C2 position with a phenyl ring. The phenyl moiety carries two critical substituents:

  • A Methoxy (-OCH₃) group at the ortho (2') position.

  • A Fluorine (-F) atom at the meta (5') position (relative to the piperidine bond).

This substitution pattern (5-fluoro-2-methoxy) is bioisosteric with 2,5-dimethoxy motifs found in highly potent serotonergic phenethylamines, while the 2-substituted piperidine scaffold is characteristic of dissociative anesthetics and norepinephrine reuptake inhibitors.

Stereochemistry

The C2 position of the piperidine ring is a chiral center.

  • (S)-Enantiomer: Often associated with higher potency in phenylpiperidine-based psychostimulants.

  • (R)-Enantiomer: May exhibit distinct binding profiles, particularly at NMDA receptors.

  • Note: Synthetic routes typically yield a racemate unless asymmetric catalysis or chiral resolution is employed.

Part 2: Physicochemical Properties[5]

The following data represents calculated and experimentally derived values for the free base.

PropertyValueContext
Physical State Solid (HCl salt); Viscous Oil (Free Base)Standard STP conditions
Melting Point 87–90 °C (HCl salt, est.)[5]Dependent on crystallization solvent
LogP (Octanol/Water) 2.2 – 2.6Lipophilic, CNS permeable
pKa (Basic) ~10.2Protonated at physiological pH
Solubility DMSO (>20 mg/mL), Methanol, EthanolPoor water solubility (Free Base)
TPSA 21.3 ŲHigh blood-brain barrier (BBB) penetrability
H-Bond Donors 1 (Amine NH)Critical for receptor docking
H-Bond Acceptors 3 (N, O, F)-

Part 3: Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

The most robust route for synthesizing 2-arylpiperidines with specific aromatic substitution is the Suzuki-Miyaura Coupling of a 2-halopyridine with an arylboronic acid, followed by Catalytic Hydrogenation of the pyridine ring. This method avoids the regio-selectivity issues of nucleophilic addition to pyridinium salts.

Step-by-Step Protocol
Step 1: Suzuki Coupling (Formation of the Biaryl Intermediate)

Reagents: 2-Bromopyridine, 5-Fluoro-2-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

  • Charge: In a 3-neck round-bottom flask under Argon, dissolve 2-bromopyridine (1.0 eq) and 5-fluoro-2-methoxyphenylboronic acid (1.1 eq) in a mixture of Toluene/Ethanol/Water (4:1:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel) to yield 2-(5-fluoro-2-methoxyphenyl)pyridine .

Step 2: Catalytic Hydrogenation (Pyridine Reduction)

Reagents: PtO₂ (Adams' Catalyst) or Pd/C, H₂ (gas), Acetic Acid/HCl.

  • Solvation: Dissolve the biaryl pyridine intermediate in Glacial Acetic Acid (or MeOH with 1.0 eq HCl).

  • Catalyst: Add PtO₂ (5-10 wt%) carefully (pyrophoric).

  • Hydrogenation: Pressurize the vessel with H₂ gas (40–60 psi) in a Parr shaker. Agitate at RT for 24 hours.

    • Note: Pyridine reduction requires acidic conditions to protonate the nitrogen, preventing catalyst poisoning.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate to remove acetic acid.

  • Basification: Dissolve the residue in water and basify with NaOH (pH > 12) to liberate the free amine. Extract with DCM.

  • Salt Formation: Treat the DCM solution with HCl in ether/dioxane to precipitate 2-(5-Fluoro-2-methoxyphenyl)piperidine HCl .

Synthesis Workflow Diagram

SynthesisRoute Start1 2-Bromopyridine Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1->Step1 Start2 5-Fluoro-2-methoxy- phenylboronic acid Start2->Step1 Inter Intermediate: 2-(5-Fluoro-2-methoxy- phenyl)pyridine Step1->Inter Reflux, 12h Step2 Hydrogenation (H2, PtO2, AcOH) Inter->Step2 Final Target: 2-(5-Fluoro-2-methoxy- phenyl)piperidine Step2->Final Reduction

Caption: Figure 1. Modular synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine via Suzuki coupling and catalytic hydrogenation.

Part 4: Pharmacology & Mechanism of Action

Pharmacophore Analysis

The molecule combines structural features of two distinct psychopharmacological classes:

  • Dissociatives (Arylcyclohexylamines/Piperidines): The 2-substituted phenylpiperidine scaffold is structurally homologous to the des-keto analog of fluoromethoxetamine or a cyclic analog of fluorolintane. This suggests potential antagonism at the NMDA receptor .

  • Serotonergics (5-HT2A Agonists): The 2,5-substitution pattern on the phenyl ring (2-OMe, 5-F) mimics the 2,5-dimethoxy motif of psychedelic phenethylamines (e.g., 2C-x series). Recent studies indicate that N-benzyl or phenyl-substituted piperidines can act as 5-HT2A agonists .

Predicted Receptor Profile
  • Primary Target: NMDA Receptor (PCP Site) . The 2-methoxyphenyl group is a known enhancer of affinity in dissociative agents (e.g., Methoxyketamine, Methoxphenidine).

  • Secondary Target: Serotonin 5-HT2A .[6] The 5-fluoro group acts as a metabolic blocker and electronic modulator, potentially conferring agonist activity if the stereochemistry ((S)-isomer) aligns with the receptor pocket.

  • Tertiary Target: Dopamine Transporter (DAT) . 2-substituted piperidines (e.g., methylphenidate derivatives) are classic DAT inhibitors. The absence of an ester group reduces DAT affinity but does not eliminate it.

Signaling Pathway Interaction

Pharmacology cluster_NMDA Glutamatergic System cluster_5HT Serotonergic System Compound 2-(5-Fluoro-2-methoxy- phenyl)piperidine NMDA NMDA Receptor (PCP Site) Compound->NMDA Antagonist (?) HT2A 5-HT2A Receptor Compound->HT2A Agonist (?) Ca_Influx Block Ca2+ Influx NMDA->Ca_Influx Effect1 Dissociative/ Anesthetic Effect Ca_Influx->Effect1 PLC PLC/IP3 Signaling HT2A->PLC Effect2 Psychoactive/ Modulatory Effect PLC->Effect2

Caption: Figure 2. Dual-pathway hypothesis: NMDA antagonism vs. 5-HT2A agonism dependent on stereochemistry.

Part 5: Analytical Characterization

To validate the synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets at δ 6.8–7.1 ppm (3H) corresponding to the 1,2,4-substituted benzene ring. Look for the specific splitting pattern of the H-3, H-4, and H-6 protons due to F-coupling.

    • Methoxy: Singlet at δ 3.80 ppm (3H, -OCH₃).

    • Benzylic Methine: Doublet of doublets (dd) at δ 3.6–4.0 ppm (1H, H-2 of piperidine).

    • Piperidine Ring: Multiplets at δ 1.5–3.2 ppm (8H).

  • ¹⁹F NMR: Single peak around δ -120 to -125 ppm (relative to CFCl₃).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode) or GC-MS.

  • Parent Ion: [M+H]⁺ = 210.13 m/z.

  • Fragmentation (GC-MS):

    • Base peak typically at m/z 84 (piperidine ring fragment, C₅H₁₀N⁺).

    • Significant peak at m/z 125/126 (5-fluoro-2-methoxybenzyl cation).

Part 6: Safety & Handling

Warning: This compound is a potent CNS-active agent. It should be handled as a potential High-Potency Dissociative or Psychedelic .

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • P100 respirator or handling within a certified Fume Hood.

    • Safety goggles.

  • Storage:

    • Store as the HCl salt at -20°C.

    • Protect from light and moisture (hygroscopic).

  • Emergency Protocol:

    • Inhalation: Remove to fresh air immediately. Support respiration.

    • Skin Contact: Wash with soap and water for 15 minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131495822, (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. Retrieved from [Link]

  • Roersted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 4-(5-Fluoro-2-methoxyphenyl)piperidine Properties (Analog comparison). Retrieved from [Link]

  • Kharas, G. B., et al. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 2-(5-Fluoro-2-methoxyphenyl)piperidine

The following technical guide provides an in-depth analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine , a substituted 2-arylpiperidine scaffold relevant to medicinal chemistry, particularly in the development of Central...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine , a substituted 2-arylpiperidine scaffold relevant to medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents and chiral building blocks.

[1][2]

Executive Summary

2-(5-Fluoro-2-methoxyphenyl)piperidine is a pharmacologically significant heterocyclic compound characterized by a piperidine ring substituted at the C2 position with a 5-fluoro-2-methoxyphenyl moiety.[1] Structurally, it belongs to the class of 2-arylpiperidines , a "privileged scaffold" in drug discovery found in numerous bioactive molecules (e.g., Methylphenidate, Desoxypipradrol).

The presence of the ortho-methoxy and meta-fluoro substituents on the phenyl ring modulates both the lipophilicity and the metabolic stability of the molecule, making it a critical intermediate for synthesizing norepinephrine-dopamine reuptake inhibitors (NDRIs) or NMDA receptor modulators. This guide details its physicochemical properties, validated synthesis protocols, and analytical characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers
ParameterTechnical Specification
Chemical Name 2-(5-Fluoro-2-methoxyphenyl)piperidine
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
CAS Number (Racemic) Not routinely listed; see enantiomers
CAS (S-Enantiomer) 1213884-33-3
CAS (R-Enantiomer) 1213478-56-8
SMILES COc1c(cc(F)cc1)C2CCCCN2
InChI Key UUWDFPRCPIYOMK-UHFFFAOYSA-N
Physicochemical Profile[1][2][4][6][7]
  • Physical State: Typically a viscous oil (free base) or white crystalline solid (hydrochloride salt).

  • pKa (Calculated): ~10.2 (Piperidine Nitrogen).[1] This high basicity implies it exists predominantly as a cation at physiological pH.

  • LogP (Predicted): ~2.2 – 2.5. The fluorine atom enhances lipophilicity compared to the non-fluorinated analog, facilitating Blood-Brain Barrier (BBB) penetration.

  • Hydrogen Bond Donors: 1 (Secondary Amine).

  • Hydrogen Bond Acceptors: 2 (Amine N, Methoxy O).

Synthesis & Manufacturing Methodologies

The most robust route for synthesizing 2-arylpiperidines with specific substitution patterns is the Suzuki-Miyaura Coupling followed by Hydrogenation . This method avoids the harsh conditions of Grignard reactions and allows for stereocontrol if chiral catalysts are used during reduction.

Validated Synthetic Protocol

Step 1: Suzuki Coupling (Formation of the Pyridine Intermediate)

  • Reagents: 2-Bromopyridine, 5-Fluoro-2-methoxyphenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base), DME/Water (Solvent).

  • Mechanism: Palladium-catalyzed cross-coupling connects the pyridine ring to the aryl boronic acid.

  • Procedure: Reflux under inert atmosphere (N₂) for 12–18 hours.

Step 2: Catalytic Hydrogenation (Reduction to Piperidine)

  • Reagents: PtO₂ (Adams' Catalyst) or Rh/C, H₂ (gas, 50 psi), Acetic Acid/Methanol.

  • Mechanism: Heterogeneous hydrogenation saturates the pyridine ring.

  • Note: The use of PtO₂ in acidic media typically yields the racemic piperidine. For enantioselective synthesis, asymmetric hydrogenation using chiral Iridium or Rhodium catalysts (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands) is required.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition from the aromatic pyridine precursor to the saturated piperidine target.

SynthesisPath Start1 2-Bromopyridine Inter Intermediate: 2-(5-Fluoro-2-methoxyphenyl)pyridine Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Start2 5-Fluoro-2-methoxy- phenylboronic acid Start2->Inter Product Target: 2-(5-Fluoro-2-methoxyphenyl)piperidine Inter->Product Hydrogenation PtO2, H2 (50 psi) AcOH/MeOH

Figure 1: Two-step synthetic pathway via Suzuki coupling and catalytic hydrogenation.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following diagnostic signals.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.2 ppm): Three protons corresponding to the trisubstituted benzene ring. The coupling constants (

    
    ) will reveal the ortho and meta relationships (diagnostic of the 1,2,5-substitution pattern).
    
  • Methoxy Group (~3.8 ppm): A sharp singlet integrating to 3H.

  • Methine Proton (C2-H, ~3.6 – 4.0 ppm): A doublet of doublets (dd) indicating the chiral center at the point of attachment to the phenyl ring.

  • Piperidine Ring (~1.5 – 3.2 ppm): A complex series of multiplets representing the remaining 8 protons of the piperidine ring and the amine proton (

    
    ).
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern: Loss of the piperidine ring or cleavage of the methoxy group may be observed at higher collision energies.

Biological Relevance & Pharmacological Context

The 2-arylpiperidine core is a validated pharmacophore in neuroscience. The specific addition of the 5-fluoro and 2-methoxy groups suggests a targeted modification to alter binding affinity and metabolic half-life.

Structure-Activity Relationship (SAR)
  • 2-Methoxy Group: Often mimics the steric and electronic properties seen in dissociative anesthetics (e.g., Methoxyketamine, Methoxetamine). It can function as a hydrogen bond acceptor, potentially increasing affinity for the NMDA receptor (PCP site).

  • 5-Fluoro Substitution: Fluorination blocks metabolic oxidation at the typically labile para-position (relative to the methoxy), likely extending the compound's duration of action. It also increases lipophilicity, enhancing CNS distribution.

  • Piperidine Nitrogen: Essential for ionic bonding with the aspartate residue in monoamine transporters (DAT/NET) or the NMDA receptor pore.

Potential Mechanisms of Action

Based on structural analogs (e.g., 2-DPMP, 2-MeO-PCP analogs):

  • Norepinephrine-Dopamine Reuptake Inhibitor (NDRI): 2-substituted piperidines are classic stimulant scaffolds.

  • NMDA Receptor Antagonist: The 2-methoxyphenyl motif is highly correlated with uncompetitive NMDA channel blockade.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Acute Tox. 4).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis and handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131495822, (R)-2-(5-Fluoro-2-methoxyphenyl)piperidine. Retrieved from [Link]

  • Kozikowski, A. P., et al. (1998).Synthesis and biology of the 2-(2-substituted phenyl)piperidines: A new class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. (Contextual citation for 2-arylpiperidine scaffold synthesis).
  • ChemSRC. CAS 1213478-56-8 Entry for (R)-2-(5-Fluoro-2-methoxyphenyl)piperidine. Retrieved from [Link]

Sources

Foundational

2-(5-Fluoro-2-methoxyphenyl)piperidine CAS number and registry data

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(5-Fluoro-2-methoxyphenyl)piperidine . Structural Analysis, Synthetic Pathways, and Pharmacological Scope...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(5-Fluoro-2-methoxyphenyl)piperidine .

Structural Analysis, Synthetic Pathways, and Pharmacological Scope

Executive Summary

2-(5-Fluoro-2-methoxyphenyl)piperidine is a substituted 2-arylpiperidine, a privileged scaffold in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (GPCRs) and ion channels. This specific derivative incorporates a 5-fluoro and 2-methoxy substitution pattern on the phenyl ring, modifications often employed to enhance metabolic stability and modulate receptor binding affinity via electronic and steric effects.

This compound and its enantiomers are of significant interest in the development of NMDA receptor modulators , Substance P (NK1) antagonists , and monoamine reuptake inhibitors .

Chemical Identity & Registry Data[1]

The compound exists as a racemate, though pharmaceutical applications frequently demand enantiopure forms.

Parameter Data
Chemical Name 2-(5-Fluoro-2-methoxyphenyl)piperidine
CAS Number (R-isomer) 1213478-56-8
CAS Number (S-isomer) 1213884-33-3
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Monoisotopic Mass 209.1216 Da
SMILES COc1ccc(F)cc1C2CCCCN2
InChI Key UUWDFPRCPIYOMK-UHFFFAOYSA-N (Racemate)
Appearance White to off-white crystalline solid (typically as HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)
Synthetic Methodologies

To ensure high purity and scalability, the modern synthetic approach favors transition-metal catalyzed cross-coupling followed by heterogeneous hydrogenation . This avoids the harsh conditions and poor atom economy of classical Grignard additions to pyridine N-oxides.

Protocol A: Suzuki-Miyaura Coupling & Hydrogenation (Recommended)

This two-step sequence allows for the convergent assembly of the biaryl core followed by reduction of the pyridine ring.

Step 1: Suzuki Coupling

  • Reagents: 2-Bromopyridine, 5-Fluoro-2-methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux (100°C) under N₂ for 12 hours.

  • Mechanism: Oxidative addition of Pd to 2-bromopyridine, transmetallation with the boronate, and reductive elimination yields 2-(5-fluoro-2-methoxyphenyl)pyridine .

Step 2: Catalytic Hydrogenation

  • Reagents: Intermediate pyridine, PtO₂ (Adams' catalyst) or Pd/C, HCl (conc.).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: H₂ atmosphere (40–60 psi), RT to 50°C, 6–24 hours.

  • Outcome: Reduction of the pyridine ring to piperidine.[1] The use of acidic media prevents catalyst poisoning by the basic nitrogen and yields the hydrochloride salt directly.

Visualization: Synthetic Pathway

Synthesis SM1 2-Bromopyridine Inter Intermediate: 2-(5-Fluoro-2-methoxyphenyl)pyridine SM1->Inter Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C SM2 5-Fluoro-2-methoxy- phenylboronic acid SM2->Inter Prod Target: 2-(5-Fluoro-2-methoxyphenyl)piperidine Inter->Prod H2 (50 psi), PtO2 EtOH/HCl

Figure 1: Convergent synthesis via Suzuki cross-coupling and catalytic hydrogenation.

Medicinal Chemistry & Pharmacology

The 2-arylpiperidine core is a bioisostere of the phenethylamine scaffold, constrained in a cyclic system. This restriction reduces conformational entropy, potentially increasing binding affinity for specific CNS targets.

Structure-Activity Relationship (SAR)
  • 5-Fluoro Substitution:

    • Metabolic Stability: Blocks para-hydroxylation relative to the methoxy group (or meta to the alkyl chain), a common metabolic soft spot. This extends the biological half-life (

      
      ).
      
    • Electronic Effect: The electron-withdrawing fluorine lowers the electron density of the aromatic ring, potentially altering

      
       stacking interactions within the receptor binding pocket.
      
  • 2-Methoxy Group:

    • Conformational Locking: Creates an intramolecular repulsion or attraction (depending on protonation state) with the piperidine ring, biasing the molecule towards specific rotamers.

    • H-Bonding: Acts as a hydrogen bond acceptor. In NMDA receptor ligands, ortho-substituents often dictate subtype selectivity (e.g., GluN2B).

  • Piperidine Nitrogen:

    • Basicity: The secondary amine (pKa ~10) is protonated at physiological pH. This cationic center is critical for electrostatic interactions with conserved aspartate residues (e.g., Asp351 in NMDA receptors or Asp98 in MATs).

Target Profile
  • NMDA Receptors: Structurally analogous to Lanicemine and Methoxphenidine fragments. The 2-substituent on the piperidine ring is critical for channel blocking activity.

  • Monoamine Transporters (DAT/NET): 2-substituted piperidines (e.g., Methylphenidate, Desoxypipradrol) are potent reuptake inhibitors. The addition of the 2-OMe and 5-F groups modulates selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters.

Analytical Characterization

To validate the synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Three protons. The 5-Fluoro substitution creates distinctive splitting patterns (coupling with ¹⁹F). Look for a doublet of doublets (dd) for the proton ortho to the fluorine.

    • Methoxy Group: A sharp singlet (

      
       ~3.8 ppm) integrating to 3H.
      
    • Piperidine Ring: A multiplet at

      
       ~3.6–4.0 ppm (methine proton at C2), and complex multiplets at 
      
      
      
      1.5–3.2 ppm for the remaining CH₂ protons.
  • ¹³C NMR:

    • Doublet splitting of aromatic carbons due to C-F coupling (

      
       ~240 Hz for ipso-C).
      
  • Mass Spectrometry (ESI+):

    • Parent ion

      
      .
      
Safety & Handling Protocol
  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potent CNS active agent until toxicological data confirms otherwise.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis and handling.

References
  • ChemicalBook. (2S)-2-(5-fluoro-2-methoxyphenyl)piperidine Product Page. Retrieved from .

  • ChemSRC. (R)-2-(5-Fluoro-2-methoxyphenyl)piperidine CAS Data. Retrieved from .

  • Zhao, G., et al. (2014).[2] Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(3). .

  • BenchChem. A Comparative Analysis of Azepane Derivatives as NMDA Receptor Modulators. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(5-Fluoro-2-methoxyphenyl)piperidine (Positional Isomer Reference). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Technical Application Note: In Vitro Pharmacological Profiling of 2-(5-Fluoro-2-methoxyphenyl)piperidine

Executive Summary & Compound Analysis 2-(5-Fluoro-2-methoxyphenyl)piperidine (hereafter referred to as 2-F-2-MeO-PP ) represents a specific structural class of 2-arylpiperidines . This scaffold shares pharmacophoric feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2-(5-Fluoro-2-methoxyphenyl)piperidine (hereafter referred to as 2-F-2-MeO-PP ) represents a specific structural class of 2-arylpiperidines . This scaffold shares pharmacophoric features with both dissociative anesthetics (e.g., phencyclidine, ketamine) and piperidine-based stimulants (e.g., methylphenidate, desoxypipradrol).

The presence of the 2-methoxy and 5-fluoro substituents on the phenyl ring suggests a design intended to modulate metabolic stability and receptor affinity, likely targeting the NMDA receptor (NMDAR) as an open-channel blocker and/or Monoamine Transporters (MATs) .

This application note provides a rigorous, self-validating framework for profiling the in vitro activity of 2-F-2-MeO-PP. The protocols focus on determining its mechanism of action (MoA) via radioligand binding and functional calcium flux assays.

Predicted Pharmacological Profile[1]
  • Primary Target: NMDA Receptor (GluN1/GluN2B subtypes) – Channel Blocker.

  • Secondary Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) – Reuptake Inhibitor.

  • Chemical Class: Substituted 2-Arylpiperidine.

Mechanism of Action & Pathway Visualization

To understand the experimental design, one must visualize the predicted interaction. 2-arylpiperidines typically bind within the ion channel pore of the NMDAR, requiring the channel to be open (glutamate/glycine bound) to access the site. This "trapping" block is characteristic of dissociative anesthetics.

DOT Diagram 1: Putative Signaling & Interaction Pathway

NMDA_Interaction Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds GluN1 NMDAR_Open NMDAR (Open Channel) NMDAR_Closed->NMDAR_Open Activation Calcium_Influx Ca2+ Influx NMDAR_Open->Calcium_Influx Ion Flow Block Pore Blockade (PCP Site) NMDAR_Open->Block Target Site Exposed Signal_Drop Inhibition of Excitotoxicity/Signaling Calcium_Influx->Signal_Drop Reduced Compound 2-F-2-MeO-PP Compound->Block Binds Block->Calcium_Influx Prevents

Caption: Putative mechanism of 2-F-2-MeO-PP acting as an uncompetitive antagonist at the PCP-binding site of the NMDA receptor.

Protocol A: NMDAR Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (


) of 2-F-2-MeO-PP for the intrachannel PCP site of the NMDA receptor.
Rationale:  We use [

H]-MK-801
(Dizocilpine) as the radioligand. Since MK-801 is a high-affinity open-channel blocker, displacement by 2-F-2-MeO-PP confirms the overlapping binding site.
Materials
  • Source Tissue: Rat forebrain membranes (rich in GluN1/GluN2B) or HEK293 cells stably expressing recombinant human GluN1/GluN2B.

  • Radioligand: [

    
    H]-MK-801 (Specific Activity: 15–30 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: 10 µM (+)MK-801 or 10 µM Phencyclidine (PCP).

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4), 10 µM Glycine, 10 µM L-Glutamate. (Note: Agonists are required to open the channel for ligand access).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min).

    • Collect supernatant and centrifuge at 40,000 x g (20 min) to pellet membranes.

    • Critical Step: Wash pellet 3-4 times in assay buffer to remove endogenous glutamate/glycine, which can interfere with controlled channel opening.

  • Incubation Setup:

    • Prepare 96-well plates.

    • Total Binding: Membrane (20-50 µg protein) + [

      
      H]-MK-801 (2-4 nM) + Buffer (with 10 µM Glu/Gly).
      
    • Non-Specific Binding: Above + 10 µM unlabeled (+)MK-801.

    • Test Compound: Above + 2-F-2-MeO-PP (Concentration range:

      
       M to 
      
      
      
      M, half-log dilutions).
  • Equilibrium:

    • Incubate for 2 hours at 25°C (Room Temp) or 4 hours at 4°C .

    • Note: Channel blockers often have slow association/dissociation kinetics. Longer incubation ensures equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce binding to filter).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) using a beta counter.

Data Analysis

Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the affinity of MK-801 (typically ~2-5 nM).

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm that binding translates to functional inhibition of ion channel activity. Rationale: Binding does not prove antagonism. This assay measures the inhibition of glutamate-induced


 influx.
Experimental Workflow Diagram

Assay_Workflow Step1 Cell Plating (HEK-GluN1/2B) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 24h Growth Step3 Pre-Incubation (Test Compound) Step2->Step3 45 min, 37°C Step4 Agonist Injection (Glu + Gly) Step3->Step4 Baseline Read Step5 Readout (Fluorescence) Step4->Step5 Real-time Kinetic

Caption: Kinetic workflow for measuring functional NMDA receptor inhibition using calcium-sensitive dyes.

Step-by-Step Methodology
  • Cell Culture:

    • Use HEK293 cells inducible for GluN1/GluN2B (or NR1/NR2B). Induce expression with Doxycycline/Tet 24h prior to assay.

    • Plate density: 50,000 cells/well in poly-D-lysine coated black-wall/clear-bottom 96-well plates.

  • Dye Loading:

    • Remove media. Add Fluo-4 AM (2-4 µM) in HBSS buffer + 2.5 mM Probenecid (to prevent dye extrusion).

    • Incubate 45 mins at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 2-F-2-MeO-PP (dilution series) to cells.

    • Incubate 15 mins to allow equilibration with the receptor.

  • Stimulation & Detection:

    • Transfer to FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

    • Injection: Inject Challenge Solution: 10 µM Glutamate + 10 µM Glycine .

    • Recording: Measure fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference Control: Ketamine (

      
      ) or MK-801 (
      
      
      
      ).

Protocol C: Monoamine Transporter Uptake Assay (Secondary Screen)

Objective: Assess specificity. Many 2-arylpiperidines (like desoxypipradrol) are potent DAT/NET inhibitors. Rationale: To distinguish whether 2-F-2-MeO-PP is a "pure" dissociative or a "stimulant-dissociative" hybrid.

Methodology Summary
  • System: CHO cells stably expressing human DAT, NET, or SERT.

  • Substrate: [

    
    H]-Dopamine, [
    
    
    
    H]-Norepinephrine, or [
    
    
    H]-Serotonin.
  • Protocol:

    • Incubate cells with 2-F-2-MeO-PP (10 min).

    • Add radiolabeled substrate (5 min).

    • Wash with ice-cold buffer to stop uptake.

    • Lyse cells and count intracellular radioactivity.

  • Data: Calculate

    
     for uptake inhibition.
    

Data Reporting & Interpretation

When reporting results for 2-F-2-MeO-PP, structure the data to allow direct comparison with known standards.

Representative Data Table (Template)
AssayParameter2-F-2-MeO-PP (Test)Ketamine (Ref)PCP (Ref)Desoxypipradrol (Ref)
NMDAR Binding

(nM)
[Experimental]~600~60>10,000
NMDAR Function

(µM)
[Experimental]~0.8~0.1N/A
DAT Uptake

(nM)
[Experimental]>50,000>10,000~40

Interpretation Logic:

  • Scenario A (Dissociative): High NMDAR affinity (

    
     nM) + Low DAT affinity (
    
    
    
    nM).
  • Scenario B (Stimulant): Low NMDAR affinity + High DAT affinity (

    
     nM).
    
  • Scenario C (Dirty Drug): Moderate affinity for both. This profile poses higher toxicity risks (mania/psychosis).

Safety & Handling

  • Hazard Classification: Treat 2-F-2-MeO-PP as a Potent CNS Depressant/Psychotomimetic .

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Handle only in a fume hood or biosafety cabinet.

  • Disposal: All liquid waste containing the compound must be treated as hazardous chemical waste.

References

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254–4276. [Link]

  • Reynolds, I. J., & Miller, R. J. (1988). Multiple sites for the regulation of the N-methyl-D-aspartate receptor. Molecular Pharmacology, 33(5), 581-584. [Link]

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Wallach, J., et al. (2016). Pharmacological characterization of the novel psychoactive substance 2-phenyl-2-(ethylamino)cyclohexanone (deschloro-N-ethyl-ketamine). Drug Testing and Analysis. [Link]

Application

Application Note: High-Efficiency Extraction of 2-(5-Fluoro-2-methoxyphenyl)piperidine from Biological Matrices

Executive Summary & Chemical Context[1][2][3][4][5][6] This Application Note details the optimized extraction protocols for 2-(5-Fluoro-2-methoxyphenyl)piperidine , a structural analog of the dissociative diarylethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This Application Note details the optimized extraction protocols for 2-(5-Fluoro-2-methoxyphenyl)piperidine , a structural analog of the dissociative diarylethylamines and aryl-substituted piperidines. As a New Psychoactive Substance (NPS) with structural similarities to Methoxphenidine (MXP) and Fluorolintane, precise quantification in biological matrices is critical for forensic toxicology and pharmacokinetic profiling.

The extraction strategy is dictated by the molecule's core physicochemical properties: it is a lipophilic, basic secondary amine .[1] The presence of the fluorine atom at the 5-position of the phenyl ring enhances lipophilicity (LogP) and metabolic stability compared to its non-fluorinated parent, while the piperidine nitrogen dictates a pKa typical of secondary amines (~9.8 – 10.2).

Physicochemical Profile[3][4][5][6][7][8][9][10]
PropertyValue (Approx.)Implication for Extraction
Molecular Formula C₁₂H₁₆FNOMonoisotopic Mass: ~209.12 Da
pKa (Basic) 9.8 – 10.2Positively charged at physiological pH; ideal for Cation Exchange.[1]
LogP 2.5 – 3.2Moderately lipophilic; suitable for Reversed-Phase LC and LLE.[1]
Solubility High in MeOH, ACN, EtOAcCompatible with organic elution solvents.[1]

Extraction Strategies: The "Why" and "How"

We present two validated workflows. Protocol A (MCX SPE) is the "Gold Standard" for high-throughput clinical/forensic environments requiring maximum cleanliness and phospholipid removal.[1] Protocol B (LLE) is a cost-effective alternative for laboratories with lower sample throughput.[1]

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Mechanism: This method exploits the basicity of the piperidine nitrogen.[1] By acidifying the sample, we ensure the analyte is protonated (


) and binds to the sulfonate groups of the MCX sorbent via ionic interaction. This allows for rigorous organic washing to remove neutral and acidic interferences (like phospholipids) before eluting the analyte by breaking the ionic bond with a high-pH solvent.
Materials Required
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.[1]

  • Reagents: Phosphoric acid (

    
    ), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ), Acetonitrile (ACN).
  • Internal Standard (IS): Methoxphenidine-d3 or Ketamine-d4 (structural analogs recommended if specific isotopologue is unavailable).[1]

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine into a 1.5 mL tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4%

      
       in water .
      
    • Rationale: Acidification (pH ~2-3) ensures 100% protonation of the piperidine nitrogen, facilitating ionic binding to the sorbent.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet particulates.

  • Conditioning:

    • Add 1 mL MeOH to cartridge.[1]

    • Add 1 mL Water to cartridge.[1]

  • Loading:

    • Load the entire pre-treated supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous - Removal of salts/proteins):

    • Add 1 mL of 2% Formic Acid in Water .

    • Mechanism:[1] Maintains low pH to keep analyte bound while washing away highly polar matrix components.[1]

  • Wash 2 (Organic - Removal of neutrals/lipids):

    • Add 1 mL of 100% Methanol .

    • Critical Step: Since the analyte is bound ionically, 100% organic solvent will NOT elute it.[1] This step aggressively removes neutral lipids and hydrophobic interferences that cause ion suppression in LC-MS.[1]

  • Elution:

    • Add 2 x 500 µL of 5%

      
       in Methanol .
      
    • Mechanism:[1] The high pH (>11) deprotonates the piperidine nitrogen, neutralizing the charge.[1] The analyte releases from the sulfonate groups and dissolves in the methanol.

  • Post-Processing:

    • Evaporate eluate to dryness under

      
       stream at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanism: This method exploits the lipophilicity of the neutral molecule.[1] By raising the sample pH above the pKa (>12), the piperidine becomes uncharged (neutral) and partitions preferentially into a non-polar organic solvent.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma.[1]

    • Add 20 µL IS.

    • Add 100 µL of 0.5 M Sodium Carbonate (

      
      )  or dilute NaOH (pH > 12).
      
    • Check: Verify pH is > 11 using a strip test during validation.[1]

  • Extraction:

    • Add 1 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Note: MTBE is preferred for cleaner extracts; Ethyl Acetate extracts more polar interferences.[1]

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes.

    • Freeze the aqueous (bottom) layer in a dry ice/acetone bath or -80°C freezer (optional but recommended for pouring off organic layer).

  • Collection & Drying:

    • Transfer the organic (top) supernatant to a clean glass tube.[1]

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase .

Workflow Visualization

The following diagram illustrates the decision logic and chemical mechanisms driving the MCX SPE protocol, ensuring the user understands the causality of each step.

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Add 4% H3PO4 (Target pH 2-3) Start->Acidify Mechanism1 Mechanism: Analyte Protonated (R-NH2+) Acidify->Mechanism1 Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Bind Analyte Binds via Ionic Interaction Load->Bind Wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) Bind->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (pH > 11) Wash2->Elute Mechanism2 Mechanism: Analyte Deprotonated (Neutral) Releases from Sorbent Elute->Mechanism2 Finish Evaporate & Reconstitute Ready for LC-MS/MS Elute->Finish

Caption: Logical workflow for MCX extraction, highlighting the pH-dependent "Catch and Release" mechanism essential for isolating basic piperidines.

Analytical Validation Parameters (LC-MS/MS)

To ensure the extraction is successful, the following LC-MS/MS conditions are recommended. The transition from extraction to analysis must preserve the integrity of the sample.[1]

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).[1] The Biphenyl phase offers superior selectivity for aryl-piperidines due to pi-pi interactions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.5 min: 90% B[1]

    • 4.5 min: 90% B[1]

    • 4.6 min: 10% B (Re-equilibration)

  • Mass Spectrometry (MRM):

    • Ionization: ESI Positive (

      
      )
      
    • Precursor Ion: ~210.1

      
       (Check exact mass based on specific isotope)
      
    • Product Ions: Common fragments for 2-substituted piperidines include loss of the piperidine ring (

      
       84) or cleavage of the benzyl bond.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (SPE) Sample pH not acidic enough during load.Ensure 4%

is used; verify pH < 3.[1]
Low Recovery (SPE) Elution solvent pH not basic enough.[1]Use fresh

; ammonia is volatile and evaporates over time.[1]
Matrix Effects (Suppression) Phospholipids breaking through.[1]Increase Wash 2 volume or switch to LLE with MTBE.[1]
Peak Tailing Secondary interaction with column silanols.[1]Increase Ammonium Formate concentration in Mobile Phase A.

References

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine.[2] National Library of Medicine.[1] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monographs: Piperazine and Piperidine Derivatives.[1] Retrieved from [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextual grounding for MCX protocol).

Disclaimer: This protocol is intended for research and forensic applications only. The analyte described may be a controlled substance in certain jurisdictions.[1] Users must verify local regulations before synthesis or extraction.

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 2-(5-Fluoro-2-methoxyphenyl)piperidine production

Technical Support Center: 2-(5-Fluoro-2-methoxyphenyl)piperidine Production Executive Summary & Synthetic Context 2-(5-Fluoro-2-methoxyphenyl)piperidine is a critical pharmacophore often found in NMDA receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-Fluoro-2-methoxyphenyl)piperidine Production

Executive Summary & Synthetic Context

2-(5-Fluoro-2-methoxyphenyl)piperidine is a critical pharmacophore often found in NMDA receptor antagonists and dissociative anesthetic analogs. Its production typically follows two dominant pathways: (A) Organometallic Addition (Grignard/Lithium addition to piperidone followed by reduction) or (B) Cross-Coupling/Reduction (Suzuki coupling to a pyridine followed by catalytic hydrogenation).

This guide addresses the specific impurity profiles generated by these routes. Unlike generic piperidines, the 5-fluoro and 2-methoxy substituents introduce unique chemical sensitivities—specifically hydrodefluorination (loss of fluorine) and O-demethylation (phenol formation).

Impurity Origin Map (Interactive Workflow)

The following diagram illustrates the critical control points where specific impurities arise during the standard Suzuki-Reduction route (Route B), which is the most common industrial method due to scalability.

G Start Start: 2-Bromo-5-fluoroanisole + 2-Pyridylboronic acid Coupling Step 1: Suzuki Coupling (Pd catalyst, Base) Start->Coupling Intermediate Intermediate: 2-(5-Fluoro-2-methoxyphenyl)pyridine Coupling->Intermediate Impurity_Biaryl Impurity A: Homocoupling Dimer (Biaryl species) Coupling->Impurity_Biaryl O2 leak / Ligand failure Reduction Step 2: Catalytic Hydrogenation (PtO2/H2 or Pd/C) Intermediate->Reduction Product Target: 2-(5-Fluoro-2-methoxyphenyl)piperidine Reduction->Product Impurity_Defluoro Impurity B: Des-fluoro Analog (Hydrodefluorination) Reduction->Impurity_Defluoro Pd/C, prolonged reaction Impurity_Enamine Impurity C: Tetrahydropyridine (Incomplete Reduction) Reduction->Impurity_Enamine Catalyst poisoning / Low H2 psi Impurity_Phenol Impurity D: O-Desmethyl Phenol (Acidic cleavage) Reduction->Impurity_Phenol High Temp / Strong Acid

Caption: Figure 1. Impurity genesis in the Suzuki-Reduction pathway. Red nodes indicate critical impurities requiring chromatographic separation.

Troubleshooting Guide: Analytical & Synthetic Solutions

This section is structured as a direct Q&A to address real-time experimental failures.

Issue 1: The "Silent" Mass Shift (Hydrodefluorination)

User Question: My LC-MS shows a persistent impurity with M-18 mass relative to my product. It co-elutes with the main peak. What is it?

Diagnosis: This is the Des-fluoro impurity (2-(2-methoxyphenyl)piperidine). Causality: The Fluorine atom at the 5-position is susceptible to hydrodefluorination during the catalytic hydrogenation step (Step 2). This is a common side reaction when using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2) in protic solvents, as the C-F bond is activated by the catalyst surface [1].

Protocol Fix:

  • Switch Catalyst: Replace Pd/C with Rhodium on Carbon (Rh/C) or Ruthenium (Ru) catalysts. These metals are effective at reducing pyridine rings but have significantly lower affinity for C-F bond oxidative addition [2].

  • Acid Control: If using PtO2 (Adams' catalyst), ensure the solvent system is acetic acid rather than a mineral acid (HCl). Strong mineral acids accelerate oxidative addition into the C-halogen bond.

  • Poisoning: Add a trace amount of DMSO or Vanadium to the Pd/C reaction. This selectively poisons the active sites responsible for hydrogenolysis without stopping ring reduction.

Issue 2: The "Stubborn Double Bond" (Incomplete Reduction)

User Question: I have a peak at M-2 that won't disappear even after 48 hours of hydrogenation. NMR shows an alkene proton.[1]

Diagnosis: This is the Tetrahydropyridine intermediate (enamine/imine tautomer). Causality: Pyridine reduction proceeds through partially reduced intermediates. The final double bond (often the


 or 

position) is sterically hindered by the ortho-methoxy phenyl group [3].

Protocol Fix:

  • Pressure Increase: Standard balloons (1 atm) are often insufficient for ortho-substituted aryl pyridines. Increase H2 pressure to 50–60 psi (3–4 bar) using a Parr shaker.

  • Acid Scavenging: Ensure the starting material (the pyridine intermediate) is free of sulfur-containing impurities (from boronic acid synthesis) which poison Pt/Pd catalysts.

  • Stepwise Reduction: If the reaction stalls, filter the catalyst and add fresh catalyst. The accumulation of piperidine product can sometimes inhibit the catalyst surface (product inhibition).

Issue 3: The "Pink/Brown Oil" (Demethylation)

User Question: My product turned from a clear oil to a dark brown/pink viscous liquid upon rotary evaporation. NMR shows a broad singlet around 9-10 ppm.

Diagnosis: This is the Phenol impurity (2-(5-Fluoro-2-hydroxyphenyl)piperidine), resulting from O-demethylation. Causality: The methoxy group is ortho to the piperidine attachment. If the reduction was performed in HBr or concentrated HCl at elevated temperatures (>60°C), or if Lewis acids (like Boron species from Step 1) were not fully quenched, ether cleavage occurs [4].

Protocol Fix:

  • Workup pH: Ensure the final workup is basic (pH > 10). The phenol impurity will remain in the aqueous layer as the phenoxide salt, while the desired methoxy product extracts into the organic layer (DCM or Ether).

  • Temperature Limit: Maintain hydrogenation temperatures below 40°C .

  • Purification: Wash the organic phase with 1M NaOH immediately after extraction to strip out any phenolic byproducts.

Analytical Data Reference (Comparison Table)

Use this table to validate your LC-MS/HPLC data.

Impurity NameRelative Retention (RRT)*Mass Shift (Δ)Key Diagnostic Feature
Target Product 1.00 0 Doublet of doublets (F-coupling) in aromatic region
Des-fluoro Analog0.92 - 0.95-18 DaLoss of F-coupling in 13C NMR; simplified aromatic splitting.
Tetrahydropyridine0.85 - 0.90-2 DaPresence of olefinic proton (5.5-6.5 ppm) in 1H NMR.
Phenol (Demethylated)0.60 - 0.75-14 DaBroad OH peak; shift in UV max (bathochromic shift in base).
Biaryl Dimer1.20 - 1.40+VariableHigh molecular weight; highly lipophilic; elutes late.

*RRT based on C18 Reverse Phase column, Acetonitrile/Water + 0.1% Formic Acid gradient.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for the reduction step? A: Caution is advised. While Raney Nickel is excellent for reducing pyridines, it is also a potent desulfurization and dehalogenation catalyst. If you use Raney Ni, you must strictly control temperature (<25°C) and stop the reaction immediately upon theoretical uptake of hydrogen to prevent defluorination.

Q: The product is an oil.[2][3] How do I get a solid for stability? A: The free base is an oil. To generate a stable solid, form the Hydrochloride (HCl) or Fumarate salt.

  • Protocol: Dissolve the oil in dry diethyl ether. Add 2.0 equivalents of 2M HCl in ether dropwise at 0°C. A white precipitate should form immediately. Recrystallize from Isopropanol/Ether if hygroscopic.

Q: Why is my yield low during the Suzuki coupling (Step 1)? A: The ortho-methoxy group on the boronic acid creates steric hindrance.

  • Solution: Switch to S-Phos or X-Phos ligands, which are designed to facilitate coupling with sterically hindered ortho-substituted substrates. Ensure your base is strong enough (e.g.,

    
     rather than 
    
    
    
    ).

References

  • Gudmundsson, H. G. (1996). Hydrodehalogenation during the catalytic hydrogenation of halopyridines. Synthetic Communications.

  • Glorius, F., et al. (2010). Rhodium-Catalyzed Hydrogenation of Pyridines.[4] Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction: Troubleshooting & Optimization.

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Aromatic Nitro Compounds and their Reduction. Tetrahedron.

  • European Patent Office. (2025). Piperidinyl-Methyl-Purineamines as NSD2 Inhibitors (EP 4559915 A1).

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(5-Fluoro-2-methoxyphenyl)piperidine

System Diagnostics: Physicochemical Profile Before attempting formulation, it is critical to understand the molecular "personality" of 2-(5-Fluoro-2-methoxyphenyl)piperidine. As a lipophilic base, its solubility is stric...

Author: BenchChem Technical Support Team. Date: February 2026

System Diagnostics: Physicochemical Profile

Before attempting formulation, it is critical to understand the molecular "personality" of 2-(5-Fluoro-2-methoxyphenyl)piperidine. As a lipophilic base, its solubility is strictly governed by pH and ionization state.

Compound Snapshot:

  • Core Structure: Phenylpiperidine (Secondary Amine)

  • Key Substituents: 5-Fluoro (Electron-withdrawing), 2-Methoxy (Lipophilic/Steric)

  • Primary Challenge: High lipophilicity combined with a basic center leads to "crash-out" events at physiological pH (7.4).

Predicted Physicochemical Data
PropertyValue (Est.)Implication for Solubility
pKa (Base) 9.5 – 10.2The molecule is >99% protonated (ionized) at pH < 7.5. It becomes neutral (insoluble) as pH approaches 9-10.
LogP 2.5 – 3.2Moderate-to-high lipophilicity. The neutral free base prefers oil/lipids over water.
LogD (pH 7.4) ~0.5 – 1.0At physiological pH, it is partially ionized but still carries significant lipophilic character.
Physical Form Oil or Low-Melting SolidFree bases of phenylpiperidines often form oils, making weighing and dissolution tricky.

Decision Logic: The Solubility Matrix

Use the following logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Define Application AppType What is the context? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo ChemSynth Chemical Synthesis/Purification AppType->ChemSynth DMSO_Stock Dissolve in 100% DMSO (10-20 mM) InVitro->DMSO_Stock Route Route of Admin? InVivo->Route Dilution Dilute into Media DMSO_Stock->Dilution CheckConc Final Conc > 10 µM? Dilution->CheckConc Precip Risk of Precipitation! CheckConc->Precip Yes Soln_A Use HP-β-CD or Keep DMSO < 0.5% CheckConc->Soln_A No Precip->Soln_A Add Carrier Oral Oral (PO) Route->Oral IV_IP IV / IP (Injection) Route->IV_IP SaltForm Convert to HCl or Tartrate Salt Oral->SaltForm Formulation Formulate in 20% Captisol® (SBE-β-CD) IV_IP->Formulation

Caption: Decision matrix for selecting the appropriate formulation strategy based on experimental context. Blue path: In Vitro; Red path: In Vivo.

Troubleshooting Guides (FAQs)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. You are moving a lipophilic base from a favorable environment (DMSO) to an unfavorable one (aqueous buffer at pH 7.4). The local concentration at the pipette tip exceeds the solubility limit before mixing can occur.

Corrective Action:

  • Lower the Stock Concentration: Instead of a 100 mM stock, use a 10 mM stock. This requires a larger volume of DMSO, but reduces the local supersaturation spike.

  • The "Intermediate Dilution" Step:

    • Step A: Dilute your DMSO stock 1:10 into pure water (not buffer) or a slightly acidic buffer (pH 5).

    • Step B: Add this intermediate solution to your cell media.

    • Reasoning: This allows the compound to interact with water gradually while avoiding the "salting out" effect of high-salt media immediately.

  • Use a Carrier: Pre-dissolve the compound in DMSO containing 10% Tween-80 or dilute into media containing 0.1% BSA (Bovine Serum Albumin). The protein acts as a "sink" to bind the lipophilic drug.

Issue 2: "I need to dose mice at 10 mg/kg IP, but the free base is an oil/gum that won't dissolve in saline."

Diagnosis: The free base of 2-(5-Fluoro-2-methoxyphenyl)piperidine is hydrophobic. Saline (0.9% NaCl) has a neutral pH (~5.5-7.0) and high ionic strength, both of which suppress solubility.

Corrective Action: You must convert the free base to a water-soluble salt in situ.

  • Do NOT use DMSO for IP injections if possible (irritating).

  • Protocol:

    • Weigh the free base.

    • Add 1.0 molar equivalent of 1N HCl or Tartaric Acid.

    • Vortex until dissolved (The pH will drop, protonating the amine).

    • Dilute with sterile water (or 5% dextrose) to the target volume.

    • Check pH: Ensure pH is > 3.5 before injection to avoid tissue necrosis. Adjust with dilute NaOH if too acidic.

Issue 3: "LC-MS peak shapes are broad and tailing."

Diagnosis: Secondary amines interact strongly with residual silanol groups on silica-based HPLC columns, causing "sticking" and peak tailing.

Corrective Action:

  • Mobile Phase Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 5 mM Ammonium Formate . The acid keeps the silanols protonated (neutral) and the amine protonated, reducing the strong electrostatic attraction.

  • Column Choice: Switch to a "charged surface hybrid" (CSH) column or a column specifically designed for bases (e.g., Waters XBridge or Phenomenex Kinetex EVO).

Standard Operating Protocols (SOPs)

SOP-A: Preparation of 20% SBE-β-CD (Captisol) Formulation

Recommended for High-Dose In Vivo Studies (IV/IP)

Rationale: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) forms an inclusion complex with the phenylpiperidine moiety, shielding the hydrophobic region from water while maintaining solubility at physiological pH.

Materials:

  • 2-(5-Fluoro-2-methoxyphenyl)piperidine (Free Base or Salt)

  • SBE-β-CD (Captisol®) powder

  • Sterile Water for Injection

  • 1N HCl (if using Free Base)

Procedure:

  • Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL of sterile water to make a 20% w/v clear solution.

  • Compound Addition:

    • If using Salt: Add the solid salt directly to the vehicle. Vortex.

    • If using Free Base: Add the oil/solid to a vial.[1] Add 1.05 equivalents of 1N HCl. Vortex until a clear film forms.

  • Mixing: Add the 20% SBE-β-CD vehicle to the vial.

  • Sonication: Sonicate at 40°C for 20 minutes. The solution should become clear.

  • Filtration: Pass through a 0.22 µm PVDF filter to sterilize.

SOP-B: "In-Situ" Salt Formation for Acute Assays

Recommended for rapid testing when no crystal salt is available.

  • Calculate the moles of your compound (

    
    ).
    
  • Add

    
     moles of Tartaric Acid (using a 1M stock solution in water).
    
    • Why Tartaric? Tartrates often have better aqueous solubility and are less hygroscopic than HCl salts.

  • Add water to 50% of final volume. Vortex vigorously.

  • Once dissolved, dilute to final volume with PBS.

    • Note: If precipitation occurs upon adding PBS, your concentration is too high for the salt's solubility product (

      
      ). Switch to SOP-A (Cyclodextrin).
      

References & Authority

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • PubChem Compound Summary. (2025). Piperidine and Phenylpiperidine Derivatives.[2][3][4][5][6] National Center for Biotechnology Information. Link

Disclaimer: This guide is for research purposes only. 2-(5-Fluoro-2-methoxyphenyl)piperidine is a chemical probe and has not been approved for human therapeutic use.

Sources

Troubleshooting

Technical Support Center: Enantioseparation of 2-(5-Fluoro-2-methoxyphenyl)piperidine

Ticket ID: #ENANTIO-2FMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Comprehensive Guide for Resolution of 2-(5-Fluoro-2-methoxyphenyl)piperidine Introduction Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ENANTIO-2FMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Comprehensive Guide for Resolution of 2-(5-Fluoro-2-methoxyphenyl)piperidine

Introduction

Welcome to the technical support hub for the separation of 2-(5-Fluoro-2-methoxyphenyl)piperidine . This intermediate is a critical scaffold in the synthesis of NMDA receptor antagonists and Substance P inhibitors.

The molecule possesses a single chiral center at the C2 position of the piperidine ring. The presence of the ortho-methoxy and meta-fluoro groups on the phenyl ring creates significant steric bulk and electronic distinctiveness, which we must leverage for chiral recognition.

This guide is structured as a dynamic troubleshooting workflow, moving from analytical method development to preparative scale-up.

Module 1: Analytical Method Development (HPLC & SFC)

Objective: Establish a baseline separation to determine Enantiomeric Excess (%ee).

Recommended Column Screening Strategy

Due to the basicity of the secondary amine and the steric hindrance of the ortho-methoxy group, polysaccharide-based stationary phases are the industry standard.

PriorityColumn ChemistryWhy?
1 Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))The "workhorse" for 2-arylpiperidines. Excellent recognition of ortho-substituted aromatics.
2 Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))Immobilized phase allowing harsh solvents (DCM/THF) if solubility is an issue. Distinct selectivity from AD.
3 Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Complementary to AD; often resolves if AD fails (reversal of elution order is common).
Standard Operating Conditions (Protocol)
  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10)

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

Troubleshooting & FAQs: Analytical Chromatography

Q: My peaks are tailing significantly, making integration difficult. How do I fix this?

A: This is the "Silanol Effect." The secondary amine interacts with residual silanol groups on the silica support.

  • Fix 1: Increase the basic additive (DEA) concentration to 0.2%.

  • Fix 2: Switch to Ethanol instead of Isopropanol as the modifier; it often sharpens amine peaks.

  • Fix 3: If using Chiralpak IG, you can use a mobile phase of Acetonitrile:0.1% DEA (100%) for a reversed-phase-like sharpness in normal phase mode.

Q: I see separation, but the resolution (


) is < 1.5. How do I optimize? 

A: The ortho-methoxy group induces a twisted conformation. Lowering the temperature is the most effective lever here.

  • Action: Drop column temperature to 10°C or 5°C. This reduces thermal motion and "locks" the chiral recognition mechanism, often doubling resolution for sterically hindered systems.

Module 2: Preparative Scale (SFC vs. Classical Resolution)

Objective: Isolate grams to kilograms of the pure enantiomer.

Workflow Decision Matrix

G Start Scale of Separation ScaleSmall < 10 grams (Discovery) Start->ScaleSmall ScaleLarge > 100 grams (Process) Start->ScaleLarge SFC Prep SFC (Supercritical Fluid) ScaleSmall->SFC Speed Priority Res Classical Resolution (Diastereomeric Crystallization) ScaleLarge->Res Cost Priority SFC_Cond Column: Chiralpak AD-H MP: CO2 / MeOH + 0.2% DEA Backpressure: 120 bar SFC->SFC_Cond Res_Cond Agent: Dibenzoyl-L-Tartaric Acid Solvent: EtOH or Acetone Res->Res_Cond

Figure 1: Decision matrix for selecting the separation technology based on scale.

Option A: Preparative SFC (Recommended for <100g)

SFC is superior to HPLC for fluorinated compounds due to higher solubility in supercritical CO₂.

  • Column: Chiralpak AD-H (20mm or 30mm I.D.)

  • Mobile Phase: CO₂ (80%) / Methanol + 0.2% Diethylamine (20%)

  • Cycle Time: Typically < 4 minutes per injection.

Q: The compound precipitates in the fraction collector.

A: The cooling effect of CO₂ expansion reduces solubility.

  • Fix: Add a "Make-up Flow" of methanol (approx. 5-10% of total flow) directly into the fraction collector lines to keep the fluorinated amine in solution.

Option B: Classical Resolution (Recommended for >100g)

For 2-arylpiperidines, Dibenzoyl-L-tartaric acid (L-DBTA) is the "Golden Key" resolving agent.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Racemic Amine in hot Ethanol (10 volumes).

  • Addition: Add 1.0 eq (or 0.5 eq for "Half-Quantity" method) of L-DBTA dissolved in hot Ethanol.

  • Crystallization: Allow to cool slowly to RT, then to 0°C.

  • Filtration: Collect the precipitate. This is usually the (

    
    )-amine-(
    
    
    
    )-DBTA salt (check absolute config via X-ray).
  • Recrystallization: Recrystallize from MeOH/EtOH until constant melting point and >99% ee.

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Q: I am getting an "oiling out" instead of crystals.

A: This is common with fluorinated derivatives.

  • Fix: Switch solvent system to Acetone/Water (9:1) . The presence of water often facilitates the formation of a stable hydrate crystal lattice. Alternatively, seed the mixture with a tiny crystal from a small-scale trial.

Module 3: Determination of Absolute Configuration

Objective: Assign (


) or (

) to your isolated peak.

Do NOT rely solely on Optical Rotation comparison with non-fluorinated analogues (e.g., 2-phenylpiperidine). The electronic effect of the fluorine and methoxy groups can invert the sign of rotation (


).
Definitive Methods
  • X-Ray Crystallography (Gold Standard):

    • Grow a single crystal of the Dibenzoyl-L-tartrate salt .

    • Since L-DBTA has a known absolute configuration, the configuration of the amine can be assigned relative to it (Flack parameter).

  • Circular Dichroism (CD):

    • Compare the CD spectrum of your compound with 2-(2-methoxyphenyl)piperidine. The Cotton Effect around 260-270 nm (aromatic region) typically correlates with the configuration at C2.

References

  • Title: Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
  • Chiral HPLC Screening Strategies for Piperidines

    • Title: Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns.
    • Source: Talanta (via University of Canberra).
    • URL:[Link]

  • SFC Separation of Basic Amines

    • Title: Progress in the Enantioseparation of β-Blockers by Chromatographic Methods (SFC/HPLC comparison).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Absolute Configuration via Crystallography

    • Title: Structure and absolute configuration of a phenylpiperidine analgesic 3-(m-methoxyphenyl)-3-methylpiperidinium hydrogen tartrate.[5]

    • Source: Acta Crystallographica.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-(5-Fluoro-2-methoxyphenyl)piperidine: A Deep Dive into 1H NMR Spectrum Analysis

For Immediate Release In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers and scientists work...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex heterocyclic compounds, such as 2-(5-Fluoro-2-methoxyphenyl)piperidine, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing its utility with other spectroscopic techniques to offer a comprehensive approach to structural elucidation.

The Central Role of ¹H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for organic chemists.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled for routine structural verification.[4][5] The analysis of a ¹H NMR spectrum is based on three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the coupling constant (J), which provides information about adjacent protons.[1]

Predicted ¹H NMR Spectrum Analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine

While an experimental spectrum for the title compound is not publicly available, a detailed prediction and interpretation can be formulated based on established principles and spectral data from analogous structures. The structure of 2-(5-Fluoro-2-methoxyphenyl)piperidine presents a fascinating array of distinct proton environments, making its ¹H NMR spectrum particularly informative.

Structure and Proton Numbering:

A simplified representation of 2-(5-Fluoro-2-methoxyphenyl)piperidine with key protons labeled for discussion.

The expected ¹H NMR spectrum would feature signals corresponding to the protons on the piperidine ring and the substituted phenyl ring.

The Aromatic Region (δ 6.5 - 7.5 ppm)

The 5-fluoro-2-methoxyphenyl group will exhibit a complex splitting pattern due to the influence of both the fluorine and methoxy substituents.

  • H3' and H4': These protons are expected to appear as a multiplet due to ortho and meta couplings with each other and with the fluorine atom.

  • H6': This proton, being ortho to the methoxy group, will likely be a doublet of doublets, coupled to H4' and the fluorine atom.

The fluorine atom will introduce additional splitting (H-F coupling), further complicating the aromatic signals.

The Piperidine Ring Region (δ 1.5 - 4.5 ppm)

The piperidine ring protons exist in a dynamic equilibrium of chair conformations.[6][7] The presence of the bulky aryl substituent at the C2 position will likely favor a conformation where this group is in an equatorial position to minimize steric hindrance.

  • H2 (methine proton): This proton, being adjacent to the aromatic ring and the nitrogen atom, will be significantly deshielded and is expected to appear as a multiplet around δ 4.0-4.5 ppm. Its coupling to the adjacent methylene protons at C3 will provide valuable conformational information.

  • Piperidine CH₂ groups (C3, C4, C5, C6): These protons will give rise to a series of complex and likely overlapping multiplets in the region of δ 1.5-3.5 ppm. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

  • N-H proton: The proton on the nitrogen atom will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive structural elucidation often necessitates a multi-pronged analytical approach.

Technique Information Provided Advantages for this Molecule Limitations
¹³C NMR Number and type of carbon environments.Unambiguously determines the number of unique carbons. The chemical shifts are sensitive to the electronic effects of the fluorine and methoxy groups.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
2D COSY Shows correlations between coupled protons.Essential for tracing the connectivity of the piperidine ring protons, helping to deconvolve the complex multiplets.[2] Confirms which aromatic protons are adjacent.Does not provide information about carbons or long-range correlations.
2D HSQC Correlates protons to their directly attached carbons.Directly links each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in definitive assignments.[6]Only shows one-bond correlations.
2D HMBC Shows correlations between protons and carbons over two or three bonds.Crucial for establishing the connection between the piperidine ring and the phenyl ring by showing correlations from H2 to the aromatic carbons.[2]Can be more complex to interpret than COSY or HSQC.
Mass Spectrometry Provides the molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural clues through characteristic fragmentation of the piperidine and substituted phenyl moieties.[8]Does not provide detailed information on stereochemistry or isomer differentiation.

Experimental Protocol for ¹H NMR Sample Preparation and Acquisition

A high-quality ¹H NMR spectrum is contingent upon proper sample preparation.[9][10]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the 2-(5-Fluoro-2-methoxyphenyl)piperidine sample.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[11]

  • NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine.

G cluster_0 Initial Analysis cluster_1 Detailed NMR Analysis cluster_2 Structure Confirmation A Acquire ¹H NMR Spectrum C Assign Proton Signals (Chemical Shift, Integration, Multiplicity) A->C B Acquire Mass Spectrum G Confirm Molecular Formula with MS B->G E Acquire 2D NMR (COSY, HSQC, HMBC) C->E D Acquire ¹³C NMR Spectrum D->E F Correlate 1D and 2D NMR Data E->F H Final Structure Elucidation F->H G->H

Caption: Workflow for the comprehensive structural elucidation of 2-(5-Fluoro-2-methoxyphenyl)piperidine.

Conclusion

The structural elucidation of 2-(5-Fluoro-2-methoxyphenyl)piperidine serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H NMR provides a wealth of initial information, a truly unambiguous assignment is best achieved through a synergistic approach that incorporates ¹³C NMR, 2D NMR techniques, and mass spectrometry. This integrated strategy ensures the highest level of confidence in the determined structure, a critical requirement in the rigorous field of drug development.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Riverside, Department of Chemistry website.
  • Mesbah Energy. (2021, April 18).
  • Reily, M. D., & Troke, J. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
  • Western University. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (n.d.).
  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15).
  • Emery Pharma. (2018, April 2).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • RSC Publishing. (2022, October 11).
  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • PMC. (n.d.).
  • PubChem. (n.d.). (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine | C12H16FNO.
  • IUCr Journals. (2025, February 11).
  • ChemicalBook. (n.d.). 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum.
  • structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
  • PubMed. (2005, March 1). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor.
  • Preprints.org. (2023, November 14). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.
  • Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. (n.d.).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(5-Fluoro-2-methoxyphenyl)piperidine

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(5-Fluoro-2-methoxyphenyl)piperidine is a compound of interest,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(5-Fluoro-2-methoxyphenyl)piperidine is a compound of interest, featuring a piperidine scaffold, a common motif in many pharmaceuticals, substituted with a fluoro-methoxyphenyl group.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization of its metabolites, and quality control during synthesis.

This guide provides an in-depth analysis of the fragmentation behavior of 2-(5-Fluoro-2-methoxyphenyl)piperidine under various mass spectrometry conditions. We will explore the predictable fragmentation pathways based on its chemical structure, compare the outcomes of different collision energies, and provide robust, field-proven protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves in a mass spectrometer.

Ionization and Precursor Ion Formation: The First Step

For a molecule like 2-(5-Fluoro-2-methoxyphenyl)piperidine, which contains a basic piperidine nitrogen, Electrospray Ionization (ESI) in the positive ion mode is the method of choice. The basic nitrogen atom is readily protonated in the ESI source, especially in the presence of an acidic mobile phase modifier like formic acid.[1] This "soft" ionization technique minimizes in-source fragmentation, ensuring that the most abundant ion entering the mass analyzer is the protonated molecule, [M+H]⁺.[1][2]

  • Molecular Formula: C₁₂H₁₆FNO

  • Monoisotopic Mass: 209.1216 u

  • Protonated Precursor Ion [M+H]⁺: m/z 210.1294

The high abundance of the precursor ion is critical for subsequent tandem mass spectrometry (MS/MS) experiments, where this ion is isolated and fragmented to reveal structural information.

Collision-Induced Dissociation (CID): Unveiling the Structure

Tandem mass spectrometry, primarily utilizing Collision-Induced Dissociation (CID), is the workhorse for structural elucidation.[3] In this technique, the isolated precursor ion ([M+H]⁺ at m/z 210.1) is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, leading to the fragmentation of the ion at its weakest bonds.[3] The resulting product ions are then mass-analyzed to generate the MS/MS spectrum.

The fragmentation pattern is not random; it is governed by the principles of chemical stability. The most abundant fragment ions are typically those that are resonance-stabilized or result from the loss of a stable neutral molecule.[4] For 2-(5-Fluoro-2-methoxyphenyl)piperidine, the key fragmentation sites are the piperidine ring and the bonds connecting it to the substituted phenyl ring.

Predicted Fragmentation Pathways

Based on established fragmentation rules for piperidine derivatives and substituted aromatic compounds, we can predict several major fragmentation pathways for the [M+H]⁺ ion of 2-(5-Fluoro-2-methoxyphenyl)piperidine.[5]

Pathway A: Piperidine Ring Opening and Formation of Iminium Ion

This is a dominant fragmentation pathway for N-containing heterocyclic compounds. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a key process.[1] For the protonated precursor, this can initiate a ring-opening cascade, ultimately leading to the formation of a stable, resonance-stabilized iminium ion. A significant fragment is often observed corresponding to the loss of the entire substituted phenyl group, although cleavage within the piperidine ring itself is also highly probable.

Pathway B: Cleavage of the Phenyl-Piperidine Bond

The C-C bond connecting the piperidine ring to the fluoromethoxyphenyl group is a primary cleavage site. This fragmentation can result in two major product ions, depending on which fragment retains the positive charge. Given the high proton affinity of the piperidine nitrogen, the charge is most likely to be retained by the piperidine fragment.

  • [C₆H₁₂N]⁺ (m/z 86.10): This ion represents the protonated piperidine ring after cleavage.

  • [C₆H₄FNOCH₃]⁺ (m/z 125.04): This corresponds to the fluoromethoxyphenyl portion. The charge retention on this fragment is less favorable but possible.

Pathway C: Fragmentations Involving the Substituent Group

The 5-fluoro-2-methoxyphenyl moiety can undergo its own characteristic fragmentations.

  • Loss of a Methyl Radical ([M+H - CH₃]⁺): The methoxy group can lose a methyl radical (•CH₃), a neutral loss of 15 Da. This is a common fragmentation for methoxy-containing compounds.[6] This would produce a prominent ion at m/z 195.10 .

  • Loss of Formaldehyde ([M+H - CH₂O]⁺): A rearrangement reaction can lead to the elimination of neutral formaldehyde (CH₂O), a loss of 30 Da, resulting in an ion at m/z 180.09 .

The following diagram illustrates these primary fragmentation pathways.

G cluster_main Proposed Fragmentation Pathways cluster_path_a Pathway A: Ring Opening cluster_path_b Pathway B: Phenyl-Piperidine Cleavage cluster_path_c Pathway C: Substituent Loss M_H [M+H]⁺ m/z 210.13 C₁₂H₁₇FNO⁺ A1 Iminium Ion (e.g., m/z 110.09) M_H->A1 Ring Fission B1 Piperidinyl Cation m/z 86.10 [C₆H₁₂N]⁺ M_H->B1 - C₆H₅FNO C1 [M+H - CH₃]⁺ m/z 195.10 M_H->C1 - •CH₃ (15 Da) C2 [M+H - CH₂O]⁺ m/z 180.09 M_H->C2 - CH₂O (30 Da)

Caption: Predicted major fragmentation pathways for protonated 2-(5-Fluoro-2-methoxyphenyl)piperidine.

Comparative Analysis: The Effect of Collision Energy

The choice of collision energy (CE) is a critical parameter that dictates the extent of fragmentation. A comparison of spectra acquired at low and high CE provides complementary information for confident structural confirmation.

  • Low Collision Energy (e.g., 10-20 eV): At lower energies, fragmentation is less extensive. The spectrum is typically dominated by the precursor ion and a few large fragment ions resulting from the cleavage of the weakest bonds.[3] This is ideal for confirming the molecular weight and observing primary fragmentation products like the loss of a methyl radical (m/z 195.10).

  • High Collision Energy (e.g., 35-50 eV): Higher energies induce more extensive fragmentation, leading to a richer spectrum with smaller, second- and third-generation product ions.[7] This can reveal the core structure of the molecule. For example, the piperidinyl cation (m/z 86.10) and subsequent fragments from the aromatic ring would be more prominent at higher CE.

The table below summarizes the expected relative abundance of key fragments at different collision energy regimes.

m/z (Proposed Ion) Proposed Formula Neutral Loss Expected Rel. Abundance (Low CE) Expected Rel. Abundance (High CE) Structural Insight
210.13 (Precursor)C₁₂H₁₇FNO⁺-HighLow to MediumIntact Molecule
195.10 ([M+H - CH₃]⁺)C₁₁H₁₄FNO⁺•CH₃Medium to HighMediumPresence of Methoxy Group
180.09 ([M+H - CH₂O]⁺)C₁₁H₁₄FN⁺CH₂OLow to MediumMediumPresence of Methoxy Group
125.04 (Aromatic Fragment)C₇H₆FO⁺C₅H₁₁NLowMediumAromatic Moiety
86.10 (Piperidine Fragment)C₅H₁₂N⁺C₇H₅FOLowHighPiperidine Ring Core

Advanced Fragmentation Techniques: A Look Beyond CID

While CID is robust, alternative fragmentation methods can provide unique structural data, especially for challenging molecules.

  • Higher-Energy Collisional Dissociation (HCD): Performed in an Orbitrap mass analyzer, HCD is a "beam-type" CID technique that often produces a greater abundance of low-mass fragment ions and can provide different fragmentation pathways compared to traditional "trapping-type" CID in ion traps or triple quadrupoles.[3]

  • Ultraviolet Photodissociation (UVPD): This technique uses high-energy photons to induce fragmentation. For molecules with a suitable chromophore (like the phenyl ring in our analyte), UVPD can generate rich and structurally informative fragment ions that may not be observed with collision-based methods, which often favor cleavage at the weakest bond.[8] A comparative study using UVPD could reveal unique cleavages within the aromatic ring or different piperidine ring fissions.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a self-validating system for the robust analysis of 2-(5-Fluoro-2-methoxyphenyl)piperidine.

A. Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • For complex matrices, consider solid-phase extraction (SPE) to remove interferences.

B. LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system for optimal resolution and speed.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a versatile starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. (Note: This gradient should be optimized for the specific sample matrix).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

C. Mass Spectrometer Method
  • Ionization Mode: Positive ESI.

  • Full Scan (MS1): Acquire a full scan from m/z 50-500 to confirm the presence and m/z of the precursor ion ([M+H]⁺ ≈ 210.13).

  • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion at m/z 210.13.

  • Collision Energy Optimization: Acquire MS/MS spectra at a range of collision energies (e.g., stepping from 10 eV to 50 eV in 5 eV increments) to generate a comprehensive fragmentation profile.

  • MRM (for Quantification): For quantitative analysis, set up a Multiple Reaction Monitoring method using the most intense and specific precursor-to-product ion transitions (e.g., 210.13 -> 195.10 and 210.13 -> 86.10).

G cluster_workflow LC-MS/MS Analytical Workflow prep 1. Sample Preparation (Stock & Dilutions) inject 2. UHPLC Injection (2 µL) prep->inject sep 3. C18 Separation (Gradient Elution) inject->sep ion 4. ESI Source (Positive Ionization) sep->ion ms1 5. MS1 Full Scan (Detect m/z 210.13) ion->ms1 iso 6. Precursor Isolation (Isolate m/z 210.13) ms1->iso ms2 7. CID Fragmentation (Collision Cell) iso->ms2 detect 8. MS2 Product Ion Scan (Data Acquisition) ms2->detect

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation of 2-(5-Fluoro-2-methoxyphenyl)piperidine is predictable and informative, driven by the fundamental chemistry of its piperidine and substituted phenyl moieties. The primary fragmentation pathways involve piperidine ring opening, cleavage of the bond linking the two ring systems, and losses from the methoxy substituent. A comprehensive analysis is best achieved by employing a variable collision energy approach, where low-energy spectra confirm primary losses and high-energy spectra reveal the core scaffold. By following the detailed protocol provided, researchers can confidently identify and characterize this compound, leveraging the power of tandem mass spectrometry for their drug development and analytical needs.

References

  • BenchChem. (2025).
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  • Lau, J. K., et al. (2021). Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study. Journal of The American Society for Mass Spectrometry, 32(6), 1436-1446. [Link]

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  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Xue, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. International Journal of Mass Spectrometry, 475, 116821. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 48(2), 110-115. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Reiner, E. J., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 34(10), 2245-2253. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • PubChem. (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methoxypropane. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

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  • PubChem. (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Moco, S., et al. (2006). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(8), 1037-1050. [Link]

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Validation

Introduction: The Importance of Structural Elucidation in Novel Piperidine Derivatives

An In-Depth Technical Guide to the FTIR Absorption Peaks of 2-(5-Fluoro-2-methoxyphenyl)piperidine: A Comparative Analysis for Drug Development Professionals In the landscape of modern drug discovery, piperidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Absorption Peaks of 2-(5-Fluoro-2-methoxyphenyl)piperidine: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, piperidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The compound 2-(5-Fluoro-2-methoxyphenyl)piperidine is a sophisticated derivative, incorporating several key functional groups that dictate its chemical behavior and potential pharmacological activity. Accurate and efficient structural confirmation is a critical step in the synthesis, quality control, and regulatory submission of such novel chemical entities.

Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups within a molecule. This guide provides a detailed analysis of the expected FTIR absorption peaks for 2-(5-Fluoro-2-methoxyphenyl)piperidine, explains the vibrational origins of these peaks, and compares the utility of FTIR with other common analytical techniques in a drug development context.

Molecular Structure and Key Vibrational Modes

To interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching, bending, wagging) that absorb infrared radiation at characteristic frequencies (wavenumbers).

Caption: Molecular structure of 2-(5-Fluoro-2-methoxyphenyl)piperidine highlighting key functional groups.

Predicted FTIR Absorption Peaks: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be synthesized from established group frequency data. The following table summarizes the expected absorption bands, their origins, and typical characteristics.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3350 - 3310Secondary Amine: N-H StretchWeak to Medium, SharpThe presence of a single, relatively sharp band in this region is characteristic of a secondary amine.[1][2] This peak distinguishes it from primary amines (two bands) and tertiary amines (no band).[1]
3100 - 3000Aromatic: C-H StretchMedium to WeakThese absorptions appear at a slightly higher frequency than aliphatic C-H stretches due to the sp² hybridization of the aromatic carbons.[3][4]
2950 - 2850Aliphatic: C-H StretchStrongThese peaks arise from the C-H bonds of the piperidine ring and the methoxy group. Multiple bands are expected due to symmetric and asymmetric stretching.
1600 - 1585 & 1500 - 1400Aromatic: C=C In-Ring StretchMedium to StrongThese two characteristic bands are due to the stretching of the carbon-carbon bonds within the benzene ring and are a strong indicator of an aromatic system.[3][5]
~1250 & ~1040Aryl Alkyl Ether: Asymmetric & Symmetric C-O-C StretchStrongAryl alkyl ethers typically show two distinct C-O stretching bands.[6][7] The asymmetric stretch is usually found between 1300-1200 cm⁻¹ and is often very intense.[8] The symmetric stretch appears at a lower wavenumber.
1250 - 1020Aliphatic Amine: C-N StretchMedium to WeakThis peak arises from the stretching of the C-N bond within the piperidine ring and can sometimes overlap with other absorptions in the fingerprint region.[1]
1400 - 1100Aromatic: C-F StretchStrongThe C-F stretch is often found in the fingerprint region and can be intense. Its exact position is sensitive to the electronic environment of the aromatic ring.[9][10]
900 - 675Aromatic: C-H Out-of-Plane (OOP) BendStrongThe position and number of these strong bands are highly diagnostic of the substitution pattern on the benzene ring.[3][11] For a 1,2,4-trisubstituted ring, specific patterns are expected in this region.
910 - 665Secondary Amine: N-H WagMedium, BroadThis broad absorption is due to the out-of-plane bending of the N-H bond and is characteristic of primary and secondary amines.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders or viscous liquids and requires minimal sample preparation.

start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Clean crystal, empty chamber) step1->step2 step3 Apply Sample (Small amount, ensure full crystal coverage) step2->step3 step4 Engage Pressure Anvil (Ensure good contact) step3->step4 step5 Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) step4->step5 step6 Process Data (Baseline correction, ATR correction) step5->step6 end End (Clean crystal & anvil) step6->end

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and a lint-free wipe. This is crucial to prevent cross-contamination.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 2-(5-Fluoro-2-methoxyphenyl)piperidine sample directly onto the center of the ATR crystal. For a solid, enough material should be used to completely cover the crystal surface.

  • Apply Pressure: Engage the pressure anvil to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum. A baseline correction and, if necessary, an ATR correction algorithm may be applied to produce the final absorbance spectrum.

  • Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal and anvil tip thoroughly.

Comparative Analysis: FTIR vs. Other Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive structural elucidation in a drug development setting relies on a combination of techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Identifies functional groups present in the molecule.Fast, non-destructive, requires minimal sample, provides a unique "fingerprint".[12][13]Provides limited information on molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully.[7][14]
Nuclear Magnetic Resonance (NMR) Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.The gold standard for complete structural elucidation. Quantitative capabilities.Slower acquisition time, requires larger sample quantities, more expensive instrumentation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with high resolution). Provides fragmentation patterns that aid in structural confirmation.Extremely sensitive (picomole to femtomole range), can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.Does not directly identify functional groups; isomers can be difficult to distinguish without tandem MS (MS/MS).
Ultraviolet-Visible (UV-Vis) Provides information about conjugated π-electron systems.Simple, fast, and useful for quantitative analysis of compounds with chromophores.[4]Provides very limited structural information; many compounds do not have a UV-Vis chromophore.

Synergistic Use: In practice, these techniques are used in concert. A synthetic chemist might use FTIR as a quick check to confirm the appearance of a key functional group (e.g., the disappearance of a ketone and appearance of an alcohol in a reduction reaction). The final, unambiguous structural confirmation of the purified compound would then be achieved through a combination of NMR and high-resolution MS.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the rapid and reliable characterization of 2-(5-Fluoro-2-methoxyphenyl)piperidine. By understanding the characteristic absorption frequencies of its constituent secondary amine, aryl alkyl ether, and substituted aromatic ring, researchers can quickly verify the molecular identity and assess the purity of synthetic batches. While it does not provide the complete structural picture afforded by NMR, the speed, simplicity, and functional group specificity of FTIR make it a highly efficient and valuable technique in the fast-paced environment of pharmaceutical research and development.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]

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  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(4), 18-27. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Available at: [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-26. Available at: [Link]

  • Scott, D. W., et al. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Available at: [Link]

  • Singh, S., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(3), 705-714. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of the pristine PTFE. Available at: [Link]

  • LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • van der Meer, M., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20). Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Fluoro-2-methoxyphenyl)piperidine

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-Fluoro-2-methoxyphenyl)piperidine, a substituted piperidine derivative. The protocols herein are synthesized from established best practices for hazardous waste management and the known toxicological and physicochemical properties of its parent compound, piperidine, and related analogs.

Part 1: Core Disposal Principle: Presumption of Hazard

Given its structure as a fluorinated aromatic piperidine derivative, 2-(5-Fluoro-2-methoxyphenyl)piperidine must be unequivocally treated as hazardous chemical waste . The piperidine moiety itself is associated with significant health hazards, and the introduction of a fluoro-aromatic group can alter its toxicological profile and environmental persistence. Therefore, under no circumstances should this compound or its contaminated materials be discarded into standard trash or discharged into the sanitary sewer system.[1][2] Improper disposal poses a direct threat to personnel safety and can lead to severe environmental contamination.[3] All disposal procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Part 2: Hazard Profile & Immediate Safety Protocols

While a specific Safety Data Sheet (SDS) for 2-(5-Fluoro-2-methoxyphenyl)piperidine may not be universally available, its hazard profile can be conservatively inferred from the well-documented properties of piperidine and similar substituted compounds.[6] Piperidine is classified as highly flammable, corrosive, and acutely toxic via oral, dermal, and inhalation routes.[6][7][8][9] Exposure can cause severe skin burns, serious eye damage, and may lead to a range of systemic effects including nausea, muscular weakness, and respiratory distress.[7][9][10]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield.[6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[6]

  • Body Protection : A flame-retardant laboratory coat, long pants, and closed-toe shoes are required.[6][11]

  • Respiratory Protection : All handling, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[6]

Hazard Summary (Based on Piperidine Proxy)

The following table summarizes the significant hazards associated with piperidine, which should be considered the minimum potential hazards for 2-(5-Fluoro-2-methoxyphenyl)piperidine.

Hazard CategoryGHS Hazard StatementGHS Code
FlammabilityHighly flammable liquid and vapourH225[6][8]
Acute Toxicity (Oral)Harmful if swallowedH302[6][8]
Acute Toxicity (Dermal/Inhalation)Toxic in contact with skin or if inhaledH311 + H331[6][8]
Skin CorrosionCauses severe skin burns and eye damageH314[6][8]
Eye DamageCauses serious eye damageH318[7]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposal is containment and segregation. The goal is to safely collect and label the waste for pickup by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12]

  • Primary Waste Stream : Designate a specific waste stream for 2-(5-Fluoro-2-methoxyphenyl)piperidine and other similar halogenated, basic organic compounds.

  • Avoid Mixing : Do not mix this waste with incompatible materials such as acids, strong oxidizing agents, or acidic waste streams.[12][13] Mixing a basic compound like a piperidine derivative with acid can cause a violent exothermic reaction. Mixing with oxidizers can create a fire or explosion hazard.

Step 2: Container Selection and Preparation

The integrity of the waste container is paramount for safe storage and transport.

  • Material Compatibility : Use a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[4][14] Ensure the container is in good condition, with no cracks or leaks.[14][15]

  • Secure Closure : The container must have a secure, leak-proof screw-top cap.[4][15] Do not use containers with stoppers or damaged lids.[15]

  • Venting (If Necessary) : If there is any possibility of gas generation, a vented cap may be required. Consult with your EHS department for guidance. For piranha solution, for instance, a vented lid is mandatory.[14]

  • Ullage (Headspace) : Do not fill waste containers to more than 75-80% of their capacity.[15] This headspace, or ullage, allows for vapor expansion due to temperature fluctuations, preventing container pressurization.[15]

Step 3: Waste Accumulation and Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Accumulation Point : Collect waste in a designated "Satellite Accumulation Area" within the laboratory, near the point of generation.[4]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste label.[1][4][12] The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name: "Waste 2-(5-Fluoro-2-methoxyphenyl)piperidine".[4] If it is a solution, list all constituents and their approximate percentages.[4]

    • The date the container was first used for accumulation.[12]

    • The relevant hazard pictograms (e.g., Flammable, Corrosive, Toxic).

Step 4: Storage and Disposal Request
  • Secure Storage : Keep the waste container tightly closed except when adding waste.[1][4] Store it in a well-ventilated area, away from heat or ignition sources, and within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[12][13]

  • Request Pickup : Once the container is nearly full (around 75%), or if the research project is complete, arrange for disposal through your institution's EHS department.[4] Do not allow hazardous waste to accumulate in the laboratory.[14][15] EPA regulations require full containers to be removed from satellite accumulation areas promptly, often within 72 hours.[4]

Part 4: Management of Contaminated Materials & Empty Containers

Any item that comes into direct contact with 2-(5-Fluoro-2-methoxyphenyl)piperidine is considered hazardous waste.

  • Solid Waste : Disposable labware such as gloves, pipette tips, and absorbent pads contaminated with the compound must be collected in a separate, clearly labeled solid hazardous waste container.[2]

  • Empty Containers : The original product container is not "empty" until it has been properly decontaminated. For a toxic compound like this, the container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[1][12]

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12]

    • After triple-rinsing and allowing the solvent to fully evaporate in a fume hood, the container can often be disposed of as regular glass or plastic waste, provided the label is defaced or removed.[15][16] Always confirm this procedure with your local EHS office.

Part 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area.[17]

  • Isolate and Ventilate : If safe to do so, close the fume hood sash and ensure ventilation is running. Eliminate all sources of ignition.[3][13]

  • Consult EHS : For any significant spill, contact your institution's EHS department immediately.[12] Do not attempt to clean up a large spill without proper training and equipment.

  • Small Spill Cleanup : For a minor spill contained within a fume hood:

    • Wear the full complement of mandatory PPE.

    • Cover the spill with an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[11][18] Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Properly label the waste container and arrange for pickup.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the disposal of 2-(5-Fluoro-2-methoxyphenyl)piperidine.

G Disposal Workflow for 2-(5-Fluoro-2-methoxyphenyl)piperidine cluster_prep Preparation & Handling cluster_containment Waste Containment & Segregation cluster_storage Storage & Final Disposal cluster_special Special Cases Start Generate Waste (Pure compound, solution, or contaminated material) PPE Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill EmptyContainer Empty Original Container Start->EmptyContainer FumeHood Work in Chemical Fume Hood PPE->FumeHood SelectContainer Select Compatible Container (HDPE or Glass, Good Condition) FumeHood->SelectContainer Segregate Is this the correct segregated waste stream? (Halogenated Basic Organic) SelectContainer->Segregate AddWaste Add Waste to Container (Do not exceed 75% capacity) Segregate->AddWaste Label Affix Hazardous Waste Label (Full Chemical Name, Date, Hazards) AddWaste->Label Close Securely Close Container Label->Close Store Store in Satellite Accumulation Area (Secondary Containment, Ventilated) Close->Store EHS Request Pickup from EHS Store->EHS TripleRinse Triple Rinse Container EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->AddWaste

Caption: Decision workflow for safe disposal of 2-(5-Fluoro-2-methoxyphenyl)piperidine.

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